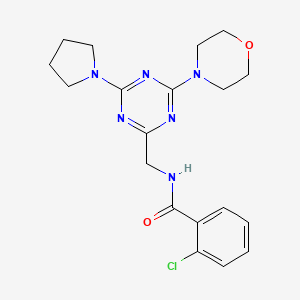

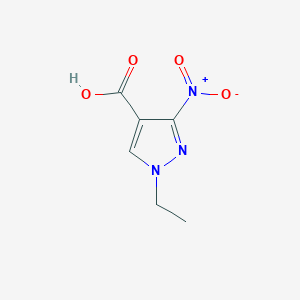

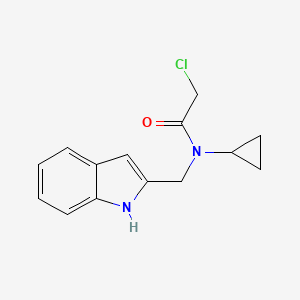

![molecular formula C22H27ClN2O3 B2526568 1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride CAS No. 1046806-90-9](/img/structure/B2526568.png)

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound "1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride" is a complex molecule that falls within the class of pyridoindoles. This class of compounds is known for its potential biological activities, which often include antitumor properties. The structure of the compound suggests that it may have been derived from pyridoindole precursors, possibly through a series of synthetic steps involving methoxy and methyl groups to modify the core pyridoindole structure.

Synthesis Analysis

The synthesis of related pyridoindoles can be complex, involving multiple steps to build the desired molecular framework. For instance, the synthesis of 6,8-dimethoxypyrrolo[3,2,1-hi]indole was achieved by dehydrogenation of a tetrahydro compound, which itself was produced by reduction of an isatin derivative . Although the exact synthesis of the compound is not detailed in the provided papers, similar synthetic strategies may have been employed, such as the use of isatin derivatives, reduction, and dehydrogenation steps to construct the pyridoindole core.

Molecular Structure Analysis

The molecular structure of pyridoindoles is characterized by a fused ring system that includes a pyridine and an indole moiety. The presence of methoxy and methyl groups in the compound suggests that these substituents are likely to influence the molecule's electronic properties and potentially its biological activity. The exact position of these groups can significantly affect the molecule's interaction with biological targets.

Chemical Reactions Analysis

Pyridoindoles can undergo various chemical reactions, depending on their substitution pattern. For example, the thermal Fischer indolization is a common reaction used to synthesize indole derivatives, as seen in the formation of 4-methyl-5H-pyrido[4,3-b]benzoindoles . The compound may also be amenable to reactions such as demethylation or further substitution, which can be used to modify its structure and, consequently, its biological activity.

Physical and Chemical Properties Analysis

The physical and chemical properties of pyridoindoles like the one described are influenced by their molecular structure. The presence of methoxy groups typically increases the lipophilicity of the molecule, which can affect its solubility and permeability across biological membranes. The compound's hydrochloride salt form suggests improved water solubility, which is advantageous for biological studies and potential therapeutic applications. The exact properties such as melting point, solubility, and stability would require empirical determination.

Scientific Research Applications

Mechanisms of Lignin Model Compound Degradation

- A study on the acidolysis of lignin model compounds highlights the complex mechanisms involved in breaking down lignin, a major plant cell wall component. This research is crucial for understanding biomass conversion and valorization processes (T. Yokoyama, 2015).

Biological Activities of α-Carboline Alkaloids

- α-Carboline alkaloids, possessing structural features similar to the query compound, have shown diverse bioactivities. A comprehensive review summarizes their antitumor, anti-microbial, anti-Alzheimer’s disease, anti-atherosclerosis, and antioxidant activities. This underscores the potential of these compounds in medicinal chemistry (Deping Li et al., 2022).

Pharmacokinetics and Hepatic Protection Roles of Indole Derivatives

- The study of indole derivatives, including I3C and its major derivatives, reveals significant roles in hepatic protection, offering insights into their therapeutic potential for chronic liver diseases (Si-Qi Wang et al., 2016).

Synthesis of Indoles

- Research on indole synthesis presents a framework for classifying all indole syntheses, aiding in the development of new methods for constructing this important heterocyclic compound. This has implications for the synthesis of complex organic molecules, including those with pharmacological activities (D. Taber & Pavan K. Tirunahari, 2011).

Environmental Epidemiology of Essential Tremor and β-Carboline Alkaloids

- Studies exploring the environmental determinants of essential tremor (ET) and the role of β-carboline alkaloids like harmane offer insights into the environmental and genetic factors contributing to neurological diseases. This research is vital for understanding the etiology of ET and developing prevention strategies (E. Louis & Wei Zheng, 2010).

properties

IUPAC Name |

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-2,3,4,9-tetrahydropyrido[3,4-b]indole;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H26N2O3.ClH/c1-22(13-14-5-8-19(26-3)20(11-14)27-4)21-16(9-10-23-22)17-12-15(25-2)6-7-18(17)24-21;/h5-8,11-12,23-24H,9-10,13H2,1-4H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ORZZXIUGFHAHCV-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(CCN1)C3=C(N2)C=CC(=C3)OC)CC4=CC(=C(C=C4)OC)OC.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H27ClN2O3 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

1-[(3,4-dimethoxyphenyl)methyl]-6-methoxy-1-methyl-1H,2H,3H,4H,9H-pyrido[3,4-b]indole hydrochloride | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

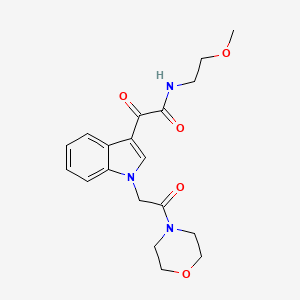

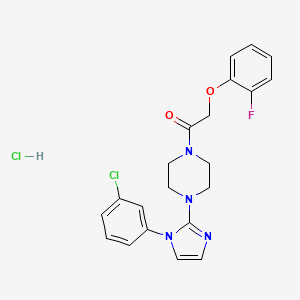

![2-(Benzo[d]thiazol-2-ylthio)-1-(4-(phenylsulfonyl)piperidin-1-yl)ethanone](/img/structure/B2526489.png)

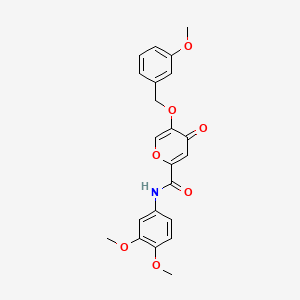

![Ethyl 2-[[5-(adamantane-1-carbonylamino)-1,3,4-thiadiazol-2-yl]sulfanyl]acetate](/img/structure/B2526491.png)

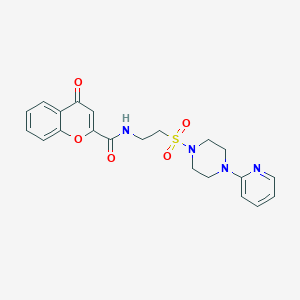

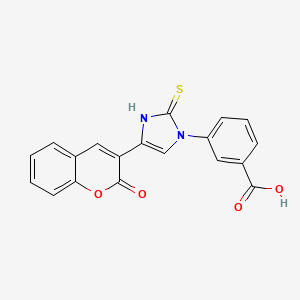

![4-tert-butyl-N-[2-(5,8-dimethoxy-2-oxo-1H-quinolin-3-yl)ethyl]benzamide](/img/structure/B2526501.png)

![[2-(3-Fluoro-4-methylanilino)-2-oxoethyl] 3,4,5-trimethoxybenzoate](/img/structure/B2526504.png)

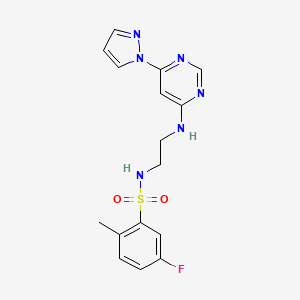

![3-methyl-2-oxo-N-(2-(2-(pyridin-2-yl)-1H-imidazol-1-yl)ethyl)-2,3-dihydrobenzo[d]oxazole-5-sulfonamide](/img/structure/B2526508.png)